molecular formula C15H21NO2 B13979718 Tert-butyl 3-cyclopropylbenzylcarbamate

Tert-butyl 3-cyclopropylbenzylcarbamate

Cat. No.: B13979718
M. Wt: 247.33 g/mol
InChI Key: QDVWMJVOZGLEJO-UHFFFAOYSA-N
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Description

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group, a cyclopropylbenzyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3-cyclopropylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate group can be selectively removed under specific conditions, allowing for controlled release of the protected amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE is unique due to the presence of the cyclopropylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(3-cyclopropylphenyl)methyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-11-5-4-6-13(9-11)12-7-8-12/h4-6,9,12H,7-8,10H2,1-3H3,(H,16,17)

InChI Key

QDVWMJVOZGLEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2

Origin of Product

United States

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